N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
Overview
Description
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(methylsulfanyl)benzene-1-sulfonamide is a complex organic compound that features a combination of chloro, morpholine, methylsulfanyl, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(methylsulfanyl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of 3-chloro-4-nitroaniline with morpholine under controlled conditions to form 3-chloro-4-(morpholin-4-yl)aniline.
Sulfonation: The next step is the sulfonation of 4-(methylsulfanyl)benzenesulfonyl chloride with the morpholine derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(methylsulfanyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in various biological assays to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. The morpholine ring can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
N-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(methylsulfanyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonamide and a morpholine ring distinguishes it from other similar compounds, potentially offering unique interactions with biological targets and distinct chemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylsulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-24-14-3-5-15(6-4-14)25(21,22)19-13-2-7-17(16(18)12-13)20-8-10-23-11-9-20/h2-7,12,19H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVEIAHLIYEKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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